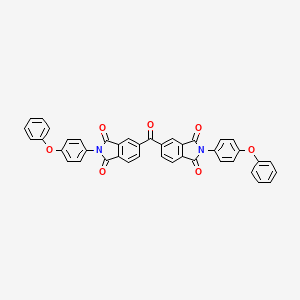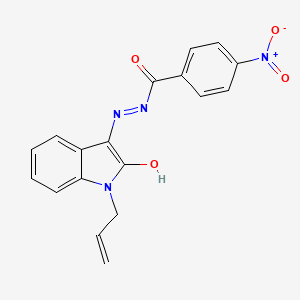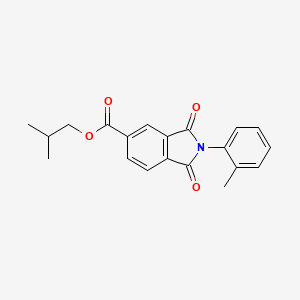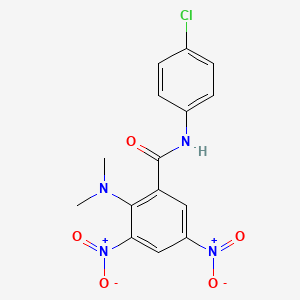
1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of phenoxyphenyl groups further enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- involves several steps, typically starting with the preparation of the isoindole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the phenoxyphenyl groups is usually accomplished through nucleophilic substitution reactions, where phenoxyphenyl halides react with the isoindole core in the presence of a base. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxyphenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the ring system.
Phenoxyphenyl derivatives: Compounds containing phenoxyphenyl groups but lacking the isoindole core. The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- lies in its combination of the isoindole core and phenoxyphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
103319-87-5 |
|---|---|
Formule moléculaire |
C41H24N2O7 |
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
5-[1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carbonyl]-2-(4-phenoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H24N2O7/c44-37(25-11-21-33-35(23-25)40(47)42(38(33)45)27-13-17-31(18-14-27)49-29-7-3-1-4-8-29)26-12-22-34-36(24-26)41(48)43(39(34)46)28-15-19-32(20-16-28)50-30-9-5-2-6-10-30/h1-24H |
Clé InChI |
XWNOHJHZYXMVDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)OC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B11704853.png)

![2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704866.png)
![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)

![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)


![1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11704907.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)


